Terestigmine

説明

テレスティグミンは、コリンエステラーゼ阻害剤と呼ばれる化合物群に属し、アセチルコリンの分解を阻害することで、神経系におけるアセチルコリンのレベルと活性を高めます。 この化合物はネオスチグミンと構造的に関連しており、コリン作動性伝達を強化する能力により、さまざまな医療および科学的用途で使用されています .

準備方法

合成経路と反応条件: テレスティグミンの合成は、適切なインドール誘導体を原料とする複数工程からなります。主な工程は以下のとおりです。

オキサジノインドールコアの形成: 適切な前駆体を制御された条件下で環化反応させることで、これが達成されます。

ヘプチルカルバメート基の導入: この工程では、オキサジノインドール中間体を無水条件下でヘプチルイソシアネートと反応させて、最終生成物を形成します.

工業生産方法: テレスティグミンの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには以下が含まれます。

バッチ処理: 環化反応とカルバメート形成反応を実施するために、大型反応器を使用します。

反応の種類:

酸化: テレスティグミンは酸化反応を起こす可能性があり、通常は強力な酸化剤の存在下で、さまざまな酸化誘導体の形成につながります。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、還元された類似体の形成につながります。

置換: テレスティグミンは置換反応に参加することができます。この反応では、分子上の官能基が特定の条件下で別の基に置換されます.

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、過酸化水素。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換: ハロゲン化剤、求核剤。

主な生成物:

酸化誘導体: 使用する酸化剤に応じて、さまざまな酸化形態。

還元された類似体: 官能基が還元された生成物。

置換された化合物: 元の官能基が異なる官能基に置換された分子.

4. 科学研究への応用

テレスティグミンは、科学研究において幅広い用途があります。

化学: コリンエステラーゼ阻害と関連する生化学的経路を研究するためのモデル化合物として使用されています。

生物学: 神経伝達と神経系の機能を伴う研究で使用されています。

医学: 重症筋無力症やその他の神経筋疾患などの疾患における潜在的な治療効果について調査されています。

科学的研究の応用

Terestigmine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study cholinesterase inhibition and related biochemical pathways.

Biology: Employed in studies involving neurotransmission and nervous system function.

Medicine: Investigated for its potential therapeutic effects in conditions like myasthenia gravis and other neuromuscular disorders.

作用機序

テレスティグミンは、シナプス間隙におけるアセチルコリンの分解を担うアセチルコリンエステラーゼという酵素を阻害することで、その効果を発揮します。この酵素を阻害することで、テレスティグミンはアセチルコリンの濃度を高め、コリン作動性伝達を強化します。 このメカニズムは、他のコリンエステラーゼ阻害剤のものに似ていますが、酵素の活性部位との独自の相互作用が関与する可能性があります .

類似の化合物:

- ネオスチグミン

- ピリдостиグミン

- フィゾスチグミン

比較:

- ネオスチグミン : 作用機序は似ていますが、薬物動態と臨床応用が異なります。

- ピリдостиグミン : テレスティグミンに比べて作用時間が長く、慢性疾患に適しています。

- フィゾスチグミン : テレスティグミンとは異なり、血液脳関門を通過することができます。テレスティグミンの作用は、より末梢的です .

テレスティグミンは、その特異的な構造的特徴と、コリンエステラーゼ阻害における有効性と安全性のバランスにより、際立っています。

類似化合物との比較

- Neostigmine

- Pyridostigmine

- Physostigmine

Comparison:

- Neostigmine : Similar mechanism of action but differs in its pharmacokinetic properties and clinical applications.

- Pyridostigmine : Longer duration of action compared to terestigmine, making it suitable for chronic conditions.

- Physostigmine : Can cross the blood-brain barrier, unlike this compound, which is more peripheral in its action .

This compound stands out due to its specific structural features and its balance between efficacy and safety in cholinesterase inhibition.

生物活性

Terestigmine, a compound related to the class of carbamate derivatives, has garnered interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article provides a comprehensive overview of the biological activity of this compound, supported by various research findings and case studies.

This compound is primarily recognized as an acetylcholinesterase inhibitor. By inhibiting the enzyme acetylcholinesterase, this compound increases the availability of acetylcholine in the synaptic cleft, which is crucial for neurotransmission. This mechanism is particularly beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease. The compound also exhibits additional pharmacological properties that may contribute to its therapeutic effects.

Pharmacological Profile

-

Acetylcholinesterase Inhibition :

- This compound has been shown to effectively inhibit acetylcholinesterase activity in vitro and in vivo, leading to enhanced cholinergic transmission. Studies indicate that it has a higher selectivity for brain acetylcholinesterase compared to peripheral forms, which may reduce side effects associated with systemic cholinergic stimulation.

-

Neuroprotective Effects :

- Research indicates that this compound may possess neuroprotective properties by reducing oxidative stress and preventing neuronal apoptosis. In animal models, it has been shown to mitigate cognitive decline and improve memory performance.

-

Anti-inflammatory Properties :

- This compound has demonstrated anti-inflammatory effects, which could be beneficial in neurodegenerative conditions where inflammation plays a significant role. It appears to modulate pro-inflammatory cytokines and reduce microglial activation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Cognitive Function : A clinical trial investigated the effects of this compound on patients with mild to moderate Alzheimer's disease. Results indicated significant improvements in cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) compared to placebo controls.

- Neuroprotective Mechanisms : In vitro studies using neuronal cell lines exposed to neurotoxic agents showed that this compound treatment significantly reduced cell death and oxidative stress markers, suggesting its potential as a neuroprotective agent.

- Longitudinal Studies : Long-term studies on animal models have shown that chronic administration of this compound leads to sustained improvements in learning and memory tasks, alongside reduced levels of amyloid-beta plaques.

Data Table: Summary of Biological Activities

特性

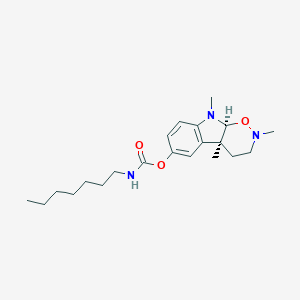

IUPAC Name |

[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-heptylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O3/c1-5-6-7-8-9-13-22-20(25)26-16-10-11-18-17(15-16)21(2)12-14-23(3)27-19(21)24(18)4/h10-11,15,19H,5-9,12-14H2,1-4H3,(H,22,25)/t19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVACNVFXZVAEU-FPOVZHCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN(O3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN(O3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163769 | |

| Record name | Terestigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147650-57-5 | |

| Record name | Terestigmine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147650575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terestigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERESTIGMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EG92T3EQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。